Regioselectivity Inversion: C6-Iodo vs. C6-Bromo Quinazoline Coupling Selectivity
The 2-chloro-6-iodoquinazoline scaffold exhibits a complete reversal of cross-coupling regioselectivity compared to the corresponding chloro-bromo analog. In chloro-bromo substituted quinazolines, coupling selectivity has been established to generally favor substitution at the more activated C(4)-Cl bond over the weaker C(sp²)-Br bond. In contrast, chloro-iodo derivatives favor cross-coupling through the intrinsically more reactive C(sp²)-I bond, enabling predictable sequential functionalization at C6 followed by C2/C4 [1].
| Evidence Dimension | Regioselectivity of palladium-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C(sp²)-I bond undergoes preferential coupling over C(sp²)-Cl bond |
| Comparator Or Baseline | Chloro-bromo quinazoline: C(4)-Cl bond couples preferentially over C(sp²)-Br bond |
| Quantified Difference | Complete selectivity inversion (C6 coupling for I derivative vs. C4 coupling for Br derivative) |
| Conditions | Pd-catalyzed Sonogashira and Suzuki-Miyaura coupling conditions as evaluated in Molecules 2015 study |
Why This Matters
For procurement, this selectivity inversion means 2-chloro-6-iodoquinazoline uniquely enables C6-first sequential coupling strategies that are inaccessible with the bromo analog.
- [1] Mphahlele MJ, Paumo HK, Rhyman L, Ramasami P. Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from 2-Aryl-4-chloro-6-iodoquinazolines. Molecules. 2015;20(8):14656-14683. DOI: 10.3390/molecules200814656 View Source
